Product packaging for Aluminiumalkoholat(Cat. No.:)

Aluminiumalkoholat

Cat. No.: B12059770
M. Wt: 162.16 g/mol
InChI Key: JPUHCPXFQIXLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aluminiumalkoholat, more commonly referred to as Aluminum Ethoxide (Al(OC₂H₅)₃), is a metal-organic compound that serves as a critical precursor in advanced materials science and green chemistry research. Its primary research value lies in its role as a versatile reagent for synthesis. It is a key starting material for the sol-gel production of high-purity alumina (Al₂O₃) ceramics and nanostructures . Furthermore, its formation is central to studies on in-situ hydrogen production, as it is a key product of the reaction between aluminum and ethanol, a process explored for sustainable hydrogen generation . In the realm of catalysis, Aluminum Ethoxide is used both as a catalyst itself, for example in condensation reactions like the Tishchenko reaction, and as a precursor for creating supported metal nanoparticle catalysts . The compound is typically a white to off-white solid that is moisture-sensitive, undergoing hydrolysis back to aluminum hydroxide and ethanol upon exposure to water . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory investigation. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15AlO3 B12059770 Aluminiumalkoholat

Properties

Molecular Formula

C6H15AlO3

Molecular Weight

162.16 g/mol

IUPAC Name

triethoxyalumane

InChI

InChI=1S/3C2H5O.Al/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3

InChI Key

JPUHCPXFQIXLMW-UHFFFAOYSA-N

Canonical SMILES

CCO[Al](OCC)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for Aluminium Alkoxides

Controlled Synthesis of Specific Aluminium Alkoxide Architectures

The ability to construct specific aluminium alkoxide structures is fundamental to tuning their reactivity and physical properties. Modern synthetic strategies focus on directed reactions and controlled process conditions to achieve desired molecular arrangements, from simple monomers to complex oligomers.

Alkoxide Exchange Reactions in Directed Synthesis

Alkoxide exchange, also known as transesterification or alcoholysis, is a powerful and widely used method for the directed synthesis of specific aluminium alkoxides. This process involves the reaction of an existing aluminium alkoxide with a different alcohol, resulting in the substitution of the original alkoxy group. iaea.orgwikipedia.org The general principle can be represented by the following equilibrium:

Al(OR)₃ + 3 R'OH ⇌ Al(OR')₃ + 3 ROH

A key advantage of this method is that the reaction can be driven to completion by removing the more volatile alcohol (ROH) from the reaction mixture through distillation. iaea.org This technique is often more efficient than direct alcoholysis, especially when there is a significant difference in the boiling points of the alcohols, making fractionation easier. iaea.org

Another variation is the reaction of a metal alkoxide with an ester, which also results in the exchange of the alkoxy group. iaea.org This transesterification process is particularly useful in applications like the production of biodiesel, where sodium methoxide (B1231860) is a common catalyst. wikipedia.org For aluminium alkoxides, this provides a versatile route to derivatives that may be difficult to access through direct synthesis.

Solvothermal and Hydrothermal Approaches for Aluminium Alkoxide Production

Solvothermal and hydrothermal methods utilize solvents under elevated temperatures and pressures to synthesize materials with controlled crystallinity and morphology. wikipedia.orgsigmaaldrich.com While these methods are often used to produce aluminium hydroxides and oxides from aluminium alkoxide precursors, the principles are integral to understanding the formation pathways. researchgate.netresearchgate.net

Hydrothermal Synthesis: This method uses water as the solvent. sigmaaldrich.com The hydrolysis of aluminium alkoxides under hydrothermal conditions is a common route to produce various aluminium hydroxide (B78521) phases. For instance, hot water hydrolysis (typically above 80°C) of aluminium alkoxides tends to produce boehmite (γ-AlOOH). researchgate.net In contrast, cold water hydrolysis initially forms an amorphous monohydroxide, which can age into bayerite. researchgate.net

Solvothermal Synthesis: This approach employs non-aqueous, organic solvents. wikipedia.orgresearchgate.net The use of an organic solvent like propanol (B110389) instead of water can lead to different phases of aluminium hydroxide; for example, one study found that a solvothermal process produced gibbsite (γ-Al(OH)₃), whereas a hydrothermal route yielded boehmite. researchgate.net This highlights the critical role of the solvent in determining the final product structure. The key advantage of solvothermal synthesis is the ability to dissolve starting materials, such as metal alkoxides, in a non-aqueous solution, offering different reaction pathways. researchgate.net

The table below summarizes the distinct outcomes from these two methods when using aluminium alkoxide precursors.

Table 1: Comparison of Hydrothermal and Solvothermal Synthesis from Aluminium Alkoxide Precursors

Feature Hydrothermal Method Solvothermal Method
Solvent Water Organic Solvents (e.g., alcohols, glycols) wikipedia.orgresearchgate.net
Typical Precursor Aluminium isopropoxide, Aluminium sec-butoxide (B8327801) researchgate.netuct.ac.za Aluminium alkoxides researchgate.net
Typical Product Boehmite (at >80°C), Bayerite (at <80°C after aging) researchgate.net Gibbsite, phase can differ from hydrothermal route researchgate.net

| Key Feature | Product phase is highly dependent on water temperature. researchgate.net | Can produce different polymorphs and morphologies compared to using water. researchgate.net |

Mechanistic Insights into Alkoxide Formation Pathways

Understanding the mechanisms of aluminium alkoxide formation is crucial for controlling the synthesis process. The most common industrial method involves the direct reaction of aluminium metal with an alcohol, which is typically slow and requires a catalyst, such as mercuric chloride or iodine, to initiate. iaea.orggoogle.com

2 Al + 6 ROH --(catalyst)--> 2 Al(OR)₃ + 3 H₂

The reaction is initially brisk but slows down as the concentration of the soluble aluminium alkoxide product increases in the unreacted alcohol, which reduces the alcohol's activity. google.com Maintaining the alkoxide concentration below approximately 50% by weight can help sustain the reaction. google.com

Hydrolysis studies of aluminium alkoxides also provide reverse-mechanistic insights. The process is not a simple displacement but involves intermediate steps. For example, the hydrolysis of aluminium alkoxide in cold water results in an amorphous monohydroxide that still contains residual OR groups. The gradual removal of these groups by water during an aging process is critical for the subsequent crystallization into bayerite or boehmite, which occurs via a dissolution-recrystallization process. researchgate.net

Precursor Design Strategies for Tailored Aluminium Alkoxides

The rational design of precursor molecules is an advanced strategy to exert precise control over the structure and reactivity of the resulting aluminium alkoxide complexes. By carefully selecting ligands and reaction conditions, the final molecular speciation can be tailored.

Rational Design of Ligand Systems for Aluminium Alkoxide Precursors

The use of chelating ligands is a cornerstone of precursor design. These ligands bind to the aluminium center through multiple atoms, providing stability and directing the geometry of the final complex. This approach is instrumental in creating single-source precursors for materials deposition.

A notable example is the use of β-ketoiminate ligands. By reacting trimethylamine (B31210) alane with a series of N-substituted β-ketoiminate ligands, a range of octahedrally coordinated tris(β-ketoiminate) aluminium complexes can be synthesized. ucl.ac.uk The steric bulk of the substituents on the ligand (e.g., methyl, ethyl, isopropyl) directly influences the coordination environment. For instance, using a very bulky mesityl substituent can force the aluminium center into a five-coordinate geometry instead of the more common six-coordinate octahedral arrangement, which in turn alters the compound's decomposition profile. ucl.ac.uk

Similarly, 6,6′-dimethylbiphenyl-bridged salen-type ligands have been used to synthesize mono- and dinuclear aluminium methyl complexes. rsc.org These complexes can then be converted into specific aluminium alkoxide complexes, such as L²AlOⁱPr and L²AlOBn, through controlled alcoholysis, demonstrating a stepwise approach to building complex, well-defined structures. rsc.org

Influence of Reaction Conditions on Aluminium Alkoxide Molecular Speciation

The specific molecular form of an aluminium alkoxide—whether it exists as a monomer, dimer, trimer, or a higher oligomer—is highly sensitive to the reaction conditions. The nature of the alkyl group, temperature, solvent, and concentration all play a determinative role.

Nature of the Alkoxide Group: The steric bulk of the alkoxide group itself is a major factor. For example, aluminium isopropoxide is famously tetrameric in the solid state, with a central octahedral aluminium atom and three surrounding tetrahedral aluminium atoms, represented as Al[(μ-O-i-Pr)₂Al(O-i-Pr)₂]₃. Other alkoxides can form different structures; for instance, Al(OcHex)₃ has been characterized as a trimer in the solid state. researchgate.net

Temperature: Temperature has a profound effect, particularly in hydrolysis and solvothermal reactions. As noted earlier, hydrolyzing aluminium alkoxides in hot water (e.g., 75-80°C) leads to boehmite, whereas cold water hydrolysis produces an amorphous intermediate that can convert to bayerite below 80°C. researchgate.netuct.ac.za

Solvent and Concentration: The choice of solvent can influence surface chemistry and reactivity. For example, processing aluminium powder in a polar solvent like isopropanol (B130326) can alter the surface hydroxyl layer, weakening O-H bonds and enhancing reactivity compared to processing in a non-polar solvent like hexane. ttu.edu In direct synthesis, the accumulation of the alkoxide product in the alcohol solvent slows the reaction, indicating a concentration-dependent effect on the reaction kinetics. google.com

The following table summarizes how different conditions can dictate the final product.

Table 2: Influence of Reaction Conditions on Aluminium Alkoxide Products

Condition Parameter Varied Effect Example Product/Speciation
Temperature Hydrolysis water temperature Determines the crystalline phase of the resulting aluminium hydroxide. researchgate.net >80°C: Boehmite; <80°C: Amorphous, then Bayerite researchgate.net
Precursor Ligand Steric bulk of chelating ligands Controls coordination number and geometry of the Al center. ucl.ac.uk Small R groups on β-ketoiminate: 6-coordinate Al; Bulky R groups: 5-coordinate Al ucl.ac.uk
Alkoxide Group Steric bulk of the R group in Al(OR)₃ Influences the degree of oligomerization in the solid state. researchgate.net R = Isopropyl: Tetramer; R = Cyclohexyl: Trimer researchgate.net
Solvent Polarity Polar vs. Non-polar Affects surface hydration and reactivity of aluminium precursors. ttu.edu Polar solvents can weaken surface O-H bonds, increasing reactivity. ttu.edu

| Concentration | Product concentration during synthesis | Affects the rate of reaction in direct synthesis from Al metal. google.com | High [Al(OR)₃] slows the reaction rate. google.com |

Green Chemistry Approaches in Aluminium Alkoxide Synthesis

The development of green synthetic methods for aluminum alkoxides is centered on several key principles of green chemistry, including the use of safer catalysts, energy-efficient reaction conditions, and renewable or recycled feedstocks.

The direct reaction of aluminum metal with an alcohol is the most common route to aluminum alkoxides. However, this reaction is often slow and requires activation, traditionally achieved with catalysts like mercury salts or iodine, which are toxic and pose environmental risks. jkcs.or.krgoogle.comgoogle.com Green chemistry seeks to replace these hazardous substances with more benign and recyclable alternatives.

One promising alternative is the use of titanium-based catalysts. A patented process describes the use of soluble titanium compounds, such as titanium carboxylates, to effectively catalyze the reaction between aluminum metal and an alcohol. google.com This method avoids the use of toxic heavy metals. google.com Another innovative approach involves a composite catalyst comprising iodine, an organic soluble titanium salt, and an alkoxy aluminum compound for the synthesis of aluminum alkoxides from C4-C10 alcohols and metallic aluminum. google.com

A particularly novel and green approach is the use of a gallium-indium (Ga-In) eutectic alloy as a catalyst. This liquid metal alloy activates the aluminum surface, facilitating its reaction with alcohols. A key advantage of this method is the potential for catalyst recycling, as the Ga-In alloy does not react with the alcohol and can be recovered after the reaction.

Energy consumption is another critical factor in the sustainability of chemical processes. Ultrasound-assisted synthesis is an emerging technique that can enhance reaction rates and efficiency. While much of the research has focused on the ultrasound-assisted synthesis of aluminum oxide nanoparticles from alkoxide precursors, the application of ultrasound to the direct synthesis of aluminum alkoxides from aluminum and alcohol is being explored. mdpi.com The cavitation effect induced by ultrasound can help to break down the passivating oxide layer on the aluminum surface, thereby accelerating the reaction.

Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), represents a solvent-free and potentially energy-efficient route. While the direct mechanochemical synthesis of simple aluminum alkoxides from aluminum and alcohol is not yet widely documented in peer-reviewed literature, the principle has been demonstrated for the synthesis of other metal complexes and related aluminum compounds like alane (AlH3). researchgate.net This suggests a promising avenue for future research into the solvent-free production of aluminum alkoxides.

Furthermore, the use of industrial byproducts as starting materials is another green approach. For instance, aluminum dross, a waste product from the aluminum industry, can be used as a source of aluminum for the synthesis of aluminum isopropoxide, thereby creating value from a waste stream.

The following table summarizes some of the green chemistry approaches being investigated for the synthesis of aluminum alkoxides:

Green ApproachMethodologyKey Advantages
Benign Catalysts Replacement of mercury/iodine with titanium-based catalysts or gallium-indium eutectic.Reduces toxicity and environmental impact; allows for catalyst recycling (Ga-In).
Energy Efficiency Use of ultrasound or mechanochemical methods.Potentially lower energy consumption, faster reaction rates, and solvent-free conditions (mechanochemistry).
Renewable Feedstocks Utilization of bio-alcohols as the alcohol source.Reduces dependence on fossil fuels and lowers the carbon footprint of the process.
Waste Valorization Use of aluminum dross as the aluminum source.Reduces industrial waste and creates value-added products from byproducts.

Elucidation of Reaction Mechanisms and Kinetics Involving Aluminium Alkoxides

Mechanistic Investigations of Hydrolysis and Condensation Reactions of Aluminium Alkoxides

The hydrolysis of aluminum alkoxides is a complex process initiated by the interaction with water. The mechanism can proceed via two primary pathways, which are often competitive and influenced by reaction conditions such as pH.

Nucleophilic Attack: The aluminum atom in an aluminum alkoxide is electron-deficient and acts as a Lewis acid. A water molecule can act as a nucleophile, attacking the aluminum center directly. This leads to a transient, higher-coordinate aluminum species (e.g., pentacoordinate), from which an alcohol molecule is subsequently eliminated to form a hydroxylated aluminum species. This pathway is common in neutral or near-neutral conditions.

Protonation Pathway: In acidic conditions, the hydrolysis mechanism can be altered. An alkoxy group (-OR) can be protonated by H₃O⁺, forming a protonated alkoxide ligand [-O(H)R]⁺. This protonation makes the alcohol (ROH) a much better leaving group. A subsequent nucleophilic attack by a water molecule on the aluminum center facilitates the displacement of the alcohol molecule. byjus.com

Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate these pathways. For instance, calculations on Al(OC₃H₇)₃ show that the first-order hydrolyses of the monomer and its oligomers are energetically favorable in both neutral and alkaline solutions. nih.gov In the case of silicon alkoxides, which share mechanistic similarities, it has been shown that water can bond to the precursor via hydrogen bonds or coordination bonds to facilitate hydrolysis, often attacking from the side opposite to a protonated alkoxy group. researchgate.net

The transformation of aluminum alkoxides into inorganic networks is not a direct process but involves the formation of various intermediate species. These intermediates play a critical role in determining the structure and properties of the final material.

Initially, the partial hydrolysis of an aluminum alkoxide monomer, Al(OR)₃, yields hydroxylated species such as Al(OR)₂(OH). These monomers can then undergo condensation reactions. Two primary condensation mechanisms are:

Alcohol Condensation: An OR group from one molecule reacts with an OH group from another, eliminating an alcohol molecule (ROH) and forming an Al-O-Al bridge.

Water Condensation: Two OH groups from different molecules react to form an Al-O-Al bridge and eliminate a water molecule (H₂O).

These condensation reactions lead to the formation of oligomeric species. DFT studies on aluminum isopropoxide, Al(OC₃H₇)₃, have shown that under neutral conditions, oligomers are linked by four-membered Al-O rings containing pentacoordinated bridging and tetracoordinated aluminum atoms. nih.govresearchgate.net Partially hydrolyzed species can condense to form oligomers with bridging OH groups or oxygen atoms. nih.govresearchgate.net

The nature of the intermediates can be influenced by the reaction environment. For example, cold water hydrolysis of aluminum alkoxides tends to produce an amorphous monohydroxide which contains residual OR groups. researchgate.net The gradual removal of these groups during aging leads to conversion into crystalline bayerite or boehmite. researchgate.net In alkaline solutions, oligomerization is often favored over hydrolysis due to high energy barriers for the formation of anionic species. nih.govresearchgate.net In-situ studies on the crystallization of aluminum hydroxides from solution have identified individual Al(OD)₃ layers as key intermediate particles that stack to form the final crystalline structures. nih.gov

The table below summarizes key findings on intermediates in aluminum alkoxide hydrolysis.

ConditionKey IntermediatesStructural FeaturesReference
NeutralPartially hydrolyzed monomers (e.g., Al(OR)₂(OH))- researchgate.net
NeutralOligomers (Dimers, Trimers)Linked by four-membered Al-O rings; contain pentacoordinated Al atoms. nih.govresearchgate.net
NeutralCondensed OligomersContain bridging OH groups or O atoms. nih.govresearchgate.net
Cold Water HydrolysisAmorphous Aluminum MonohydroxideContains residual OR groups. researchgate.net
AlkalineAnionic OligomersFormation favored over hydrolysis due to high energy barriers. nih.govresearchgate.net

The kinetics of the hydrolysis and condensation reactions determine the rate of gelation and the final structure of the resulting material. These kinetics are highly sensitive to several factors.

pH: The pH of the reaction medium is a critical parameter. Hydrolysis is generally fastest at low pH (acid-catalyzed) and high pH (base-catalyzed) and slowest around neutral pH. mdpi.com Condensation rates, however, are typically slowest in acidic conditions and fastest in basic conditions. This differential reactivity allows for control over the structure; for instance, acid catalysis leads to sparsely branched polymers, while base catalysis results in more compact, highly branched clusters.

Water to Alkoxide Ratio (r): The stoichiometric amount of water needed for complete hydrolysis depends on the alkoxide. Increasing the water ratio generally increases the hydrolysis rate. mdpi.com However, very high water content can lead to rapid and uncontrolled precipitation.

Solvent and Temperature: The type of solvent can influence reaction rates by affecting the solubility of species and their reactivity. Temperature also plays a crucial role, with higher temperatures generally accelerating both hydrolysis and condensation rates. For example, the conversion of hydrolysis products to bayerite occurs below 80°C, while boehmite formation is favored above this temperature. researchgate.net

Kinetic studies on the polymerization of propylene (B89431) oxide initiated by alkali metal alkoxides show that the addition of a trialkylaluminum compound significantly enhances the polymerization rate. researchgate.net This indicates that the trialkylaluminum is involved in forming complexes with both the alkoxide initiator and the monomer, activating them for the reaction. researchgate.net

Mechanisms in Catalytic Cycles Mediated by Aluminium Alkoxides

Aluminum alkoxides are effective catalysts for a range of organic reactions, including reductions, oxidations, and polymerizations. Their catalytic activity is centered on the Lewis acidic aluminum atom and the ability to participate in ligand exchange and transfer reactions.

The catalytically active species is often formed in situ. For many reactions, the monomeric form of the aluminum alkoxide is believed to be the most active. Commercially available aluminum isopropoxide, for instance, exists as a tetramer in the liquid state, and its "aging" is associated with an increase in its degree of association. mdpi.com Recent studies have shown that aluminum alkoxides generated in situ from trimethylaluminum (B3029685) can exhibit much higher activity, attributed to a lower aggregation state. libretexts.org

The formation of the active site involves the coordination of a substrate molecule to the Lewis acidic aluminum center. libretexts.orgresearchgate.net This coordination polarizes the substrate, making it more susceptible to subsequent reaction steps. For example, in the Meerwein-Ponndorf-Verley (MPV) reduction, a carbonyl oxygen coordinates to the aluminum, forming a tetra-coordinated intermediate. libretexts.org

In bifunctional catalysts, such as Pt-WOₓ/Al₂O₃ used for glycerol (B35011) hydrogenolysis, the alumina (B75360) support, derived from alkoxide precursors, can play a direct role in active site formation. mdpi.com The interaction between the platinum, the tungsten oxide, and the alumina support is crucial for creating the sites that adsorb glycerol and facilitate the C-O bond cleavage. mdpi.com Theoretical calculations have also revealed that for certain reactions, a hexacoordinated stereogenic-at-metal aluminum alkoxide species can be the catalytically relevant intermediate. researchgate.netresearchgate.net

The mechanism of catalysis typically involves a cyclic pathway where the aluminum alkoxide is regenerated after each turnover.

Meerwein-Ponndorf-Verley (MPV) Reduction: This is a classic example of aluminum alkoxide catalysis, used for the reduction of ketones and aldehydes. The widely accepted mechanism involves a six-membered ring transition state. libretexts.orgresearchgate.net

Coordination: The carbonyl substrate (e.g., a ketone) coordinates to the aluminum atom of the aluminum alkoxide catalyst (e.g., aluminum isopropoxide). libretexts.org

Hydride Transfer: A hydride ion is transferred from the isopropoxide ligand to the carbonyl carbon via a pericyclic, six-membered transition state. This simultaneously reduces the ketone to an alcohol and oxidizes the isopropoxide ligand to acetone (B3395972). libretexts.org

Product Release: The newly formed aluminum alkoxide of the reduced substrate and the acetone molecule dissociate from the aluminum center.

Catalyst Regeneration: An alcohol from the solvent (e.g., isopropanol) displaces the product alcohol from the aluminum center, regenerating the original aluminum isopropoxide catalyst and releasing the final alcohol product. libretexts.org Each step in this cycle is reversible. libretexts.org

The table below outlines the key steps in the MPV reduction catalytic cycle.

StepDescriptionIntermediate/Transition StateReference
1. CoordinationA carbonyl oxygen from the substrate coordinates to the Lewis acidic aluminum center.Tetra-coordinated aluminum intermediate. libretexts.org
2. Hydride TransferHydride is transferred from an alkoxy ligand to the carbonyl carbon.Six-membered pericyclic transition state. libretexts.org
3. DissociationThe new carbonyl (from the oxidized alcohol) dissociates.Tricoordinated aluminum species. libretexts.org
4. RegenerationA solvent alcohol molecule displaces the product alkoxide.Regenerated aluminum alkoxide catalyst. libretexts.org

Other Catalytic Reactions: Aluminum alkoxides also catalyze other transformations through similar principles of substrate activation.

Tishchenko Reaction: Aldehydes without α-hydrogens can undergo disproportionation to form an ester, a reaction also catalyzed by aluminum alkoxides. libretexts.orgwikipedia.org

Hydroboration: In the hydroboration of carbonyls, an aluminum hydride species, formed from the reaction of an aluminum alkoxide with a borane (B79455), is proposed. goettingen-research-online.de The C=O group of the substrate inserts into the Al-H bond, forming an aluminum alkoxide intermediate, which then undergoes metathesis with the borane to release the product and regenerate the catalyst. goettingen-research-online.de

Ring-Opening Polymerization (ROP): Aluminum alkoxides are effective initiators for the ROP of cyclic esters (e.g., lactide) and epoxides. The mechanism proceeds via a coordination-insertion pathway, where the monomer coordinates to the aluminum center and then inserts into the Al-OR bond, extending the polymer chain. kocaeli.edu.tr

Aluminium alkoxides, compounds with the general formula Al(OR)₃, play a multifaceted role in polymer science. Their utility extends from acting as initiators in ring-opening polymerizations to serving as crucial co-initiators and modifiers in cationic and coordination polymerization systems. The electronic properties and structural nature of the alkoxide group (R-O-), combined with the Lewis acidity of the aluminum center, dictate their reactivity and the specific pathways they influence in the formation of polymers. This section delves into the intricate reaction mechanisms and kinetics where aluminium alkoxides are central to the polymerization process.

Cationic Polymerization Initiation Mechanisms with Aluminium Alkoxide Co-Initiators

In cationic polymerization, a strong electrophile is required to initiate the process by generating a carbocation from a monomer. While classic Lewis acids like aluminium trichloride (B1173362) (AlCl₃) are potent co-initiators, their high reactivity can lead to uncontrolled polymerizations and undesirable side reactions. Alkoxy aluminum chlorides, which can be considered derivatives of AlCl₃ where one or more chlorine atoms are replaced by an alkoxide group (e.g., ROAlCl₂), have emerged as highly effective co-initiators that offer greater control. researchgate.netrsc.org

These compounds typically work in conjunction with an initiator, such as a tertiary alkyl halide (e.g., tert-butyl chloride), to start the polymerization of monomers like isobutylene. The initiation mechanism involves the abstraction of the halide from the initiator by the Lewis acidic alkoxy aluminum chloride, which generates the initiating carbocation and a complex counter-anion. A key feature of these systems is the role of the oxygen atom within the alkoxide ligand. This oxygen atom can act as an internal electron donor, stabilizing the active carbocationic species at the end of the growing polymer chain. researchgate.net This stabilization retards isomerization and chain-scission reactions, which are often problematic at higher temperatures, thereby enabling the synthesis of high molecular weight polymers under milder conditions. researchgate.netrsc.org

For example, in the polymerization of isobutylene, the use of t-butoxyaluminum dichloride (t-BuOAlCl₂) as a co-enhancer was found to stabilize the propagating cation, slowing the isomerization of the polyisobutylene (B167198) cation and increasing the content of desirable exo-olefin end groups. researchgate.net The effectiveness and behavior of the initiating system are highly dependent on the nature of the alkoxide group and the ratio of alkoxide to chloride ligands on the aluminum center. rsc.org

Table 1: Effect of Alkoxy Aluminum Chloride Co-initiators on Isobutylene Polymerization

This table summarizes research findings on the use of various alkoxy aluminum chlorides as co-initiators in the cationic polymerization of isobutylene, highlighting their impact on the resulting polymer's molecular weight (Mₙ) and the reaction conditions.

Co-initiator SystemMonomerInitiatorTemperature (°C)Resulting Polymer Mₙ (g·mol⁻¹)Key FindingSource
ROAlCl₂ (various R groups)Isobutylenetert-Alkyl Halide-20 to 20Up to 50,000The alkoxide's oxygen stabilizes the carbocation, allowing for higher Mₙ at elevated temperatures. researchgate.net, rsc.org
t-BuOAlCl₂IsobutyleneEADC·CEE--Acts as an exo-enhancer, stabilizing the cation and increasing exo-olefin content. researchgate.net
(BuO)₀.₈AlCl₂.₂Isobutylene-202,700Demonstrates the tunability of the catalyst by altering the alkoxide/chloride ratio. rsc.org
AlCl₃·phenetole/TiCl₄·H₂OIsobutylene---A complex system where an alkoxy-related compound (phenetole) is part of the initiating complex. researchgate.net

Syncatalytic Systems in Polymerization Processes Utilizing Aluminium Alkoxides

The term "syncatalytic systems" refers to multi-component catalyst systems where the components work in concert to achieve a catalytic effect that is greater or different than the sum of the individual parts. Aluminium alkoxides and their parent compounds, aluminum alkyls, are fundamental components in several such systems, most notably in Ziegler-Natta catalysis and specific cationic polymerizations. researchgate.netavestia.com

In the context of Ziegler-Natta polymerization for producing polyolefins like polyethylene (B3416737) and polypropylene, an organoaluminum compound (the cocatalyst) is essential for activating the primary titanium-based catalyst. wikipedia.org While trialkylaluminiums like triethylaluminium (TEA) are most common, the principles extend to related aluminum species. avestia.comrsc.org The aluminum compound alkylates the titanium center, creating the active sites for monomer coordination and insertion. The nature and concentration of the aluminum cocatalyst significantly influence polymerization activity and polymer properties. avestia.com For instance, studies comparing triethylaluminium (TEA), triisobutylaluminium (TIBA), and tridodecylaluminium (B75576) (TDDA) in ethylene (B1197577) polymerization showed that steric differences in the aluminum compound have a great influence on polymerization activity, with the larger TDDA showing the highest activity at its optimal concentration. avestia.com

Table 2: Influence of Different Aluminium Alkyl Cocatalysts in Ziegler-Natta Ethylene Polymerization

This table illustrates the performance of different aluminium alkyls as cocatalysts in a 4th generation Ziegler-Natta catalyst system for ethylene polymerization, demonstrating the concept of syncatalysis.

Aluminium CocatalystOptimal Concentration (mmol·L⁻¹)Relative Polymerization ActivityObservationSource
Triethylaluminium (TEA)3.0BaselineActivity peaks and then decreases at higher concentrations. avestia.com
Triisobutylaluminium (TIBA)~4.0~5% higher than TEAActivity increases to a plateau. avestia.com
Tridodecylaluminium (TDDA)4.5~25% higher than TEAExhibited the highest polymerization activity. avestia.com

Chain Transfer and Termination Reactions in Aluminium Alkoxide-Mediated Polymerizations

Chain transfer and termination are critical events that control the molecular weight, polydispersity, and end-group functionality of the final polymer. In polymerizations involving aluminium alkoxides, these reactions can occur through several distinct pathways depending on the type of polymerization and the specific catalyst system.

Chain Transfer: In ring-opening polymerization (ROP) of cyclic esters like lactides and lactones, aluminium alkoxides not only initiate the reaction but also participate in chain transfer. The mechanism often proceeds via a coordination-insertion pathway, where the monomer inserts into the aluminum-alkoxide bond. researchgate.netresearchgate.net A particularly significant development in this area is "immortal polymerization," where an alcohol acts as a reversible chain-transfer agent in the presence of an aluminum-alkoxide initiator (e.g., aluminum porphyrin). nii.ac.jprsc.org The growing polymer chain can exchange its active alkoxide end with a free alcohol molecule. This process does not kill the catalyst's activity but reversibly transfers the growing chain, allowing for the synthesis of polymers with narrow molecular weight distributions where the number of polymer chains is determined by the total number of initiator and chain transfer agent molecules. nii.ac.jprsc.org

In cationic polymerization of isobutylene, alkoxy aluminum chlorides can also function as chain-transfer agents, contributing to the control of the polymer's molecular weight. researchgate.netrsc.org

Termination: Termination reactions lead to the irreversible deactivation of a growing polymer chain. In cationic polymerization co-initiated by alkoxy aluminum chlorides, termination can occur through the collapse of the ion pair. researchgate.net This involves the counter-anion (e.g., [ROAlCl₃]⁻) reacting with the propagating carbocation, often by transferring a chloride ion to form a chlorine-terminated, "dead" polymer chain. researchgate.net However, as noted previously, the stabilizing effect of the alkoxide group can suppress termination relative to propagation. researchgate.net

In some syncatalytic systems, such as isobutene polymerization with R₂AlX/X₂, termination reactions are considered relatively unimportant, allowing the polymerization to restart upon the addition of more monomer. researchgate.net This contrasts sharply with systems using AlCl₃, where termination by chlorination is a dominant chain-breaking reaction that leads to incomplete monomer conversion. researchgate.net In certain ROP systems, intramolecular transesterification can act as a termination step, though this is often suppressed at lower temperatures when using aluminum alkoxide initiators. researchgate.net

Aluminium Alkoxides As Advanced Precursors in Materials Science Research

Sol-Gel Processing for Metal Oxide Materials Fabrication from Aluminium Alkoxides

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from a chemical solution (the "sol"). ijcce.ac.ir It involves the transition of the sol into an integrated network (the "gel"), which is then typically dried and heat-treated to yield the final oxide material. rsc.org For aluminium oxides, this process commonly begins with the hydrolysis and polycondensation of aluminium alkoxide precursors. rsc.orgresearchgate.net This method is advantageous for its ability to produce pure, homogeneous powders at relatively low processing temperatures and its capacity for precise structural and textural control by manipulating reaction parameters. ijcce.ac.irworldscientific.com The process can be broadly summarized by the initial synthesis of the sol through hydrolysis and partial condensation, followed by gel formation via polycondensation, aging of the gel, and finally drying to create a xerogel or aerogel. rsc.org

The sol-gel method is extensively employed for the synthesis of mesoporous alumina (B75360) (materials with pores between 2 and 50 nm in diameter), a material prized for its high surface area and stability, making it a crucial component in catalysis, adsorption, and as a structural material. ijcce.ac.irnih.gov The synthesis typically involves the hydrolysis of an aluminium alkoxide, such as aluminium isopropoxide or aluminium tri-sec-butoxide, in the presence of a solvent, water, and often a structure-directing agent or template like a surfactant. ijcce.ac.irresearchgate.net

The process allows for the creation of alumina with organized structural properties and excellent textural characteristics, which provide an advantage over bulk materials. ijcce.ac.ir For instance, mesoporous alumina has been synthesized by reacting aluminium alkoxides with carboxylic acids and controlled amounts of water in alcoholic solvents. acs.org Subsequent calcination of the resulting gel yields aluminas that are thermally stable and possess high specific surface areas, reaching up to 710 m²/g, with narrow pore size distributions. acs.org Another approach involves using a templating agent, such as hexadecyltrimethylammonium bromide (HTAB), which guides the formation of the porous structure during the gelation process; the template is later removed by calcination. nih.gov The resulting material can be categorized as having either cylindrical (2D) or cage-type (3D) pore structures. nih.gov Researchers have successfully synthesized γ-alumina with high surface areas (e.g., 282 m²/g) and narrow pore size distributions by calcining a polyoxohydroxide aluminum (POHA) precursor, itself derived from aluminum oxidation, at temperatures as low as 400°C. scielo.br

The choice of precursor and synthesis conditions directly influences the properties of the final alumina product. For example, γ-alumina has been produced by calcining pseudoboehmite obtained from the hydrolysis of specific aluminium alkoxides. researchgate.net The resulting alumina's surface area and particle size were found to be dependent on the specific alkoxide used. researchgate.net

The transformation of a sol into a gel is a critical stage where a three-dimensional network is formed, and its control is paramount for tailoring the final material's properties. researchgate.net Key parameters that govern the hydrolysis and condensation reactions of aluminium alkoxides include the pH of the system, the water-to-alkoxide ratio, the nature of the solvent, the precursor type, and the reaction temperature. ijcce.ac.irnih.gov

The rate of hydrolysis is significantly affected by the nature of the alkoxy groups on the aluminium precursor; steric hindrance can slow the replacement of subsequent alkoxy groups with hydroxyl groups. researchgate.net The acidity of the reaction medium is a crucial factor; studies on aluminosilicate (B74896) gels have shown that increasing the acid concentration can surprisingly increase the gelation time, leading to more homogeneous gels. dtic.mil Similarly, reducing the water content or the concentration of the aluminum precursor also slows gelation, which in turn improves the homogeneity of the final gel network. dtic.mil In some systems, the pH can determine whether a stable gel forms at all, with certain pH ranges leading to rapid precipitation and failure to produce a gel. nih.gov For example, in polyacrylamide/aluminum acetate (B1210297) systems, the gelation time can be extended from 50 to 80 minutes by increasing the pH from 4.1 to 4.6. nih.gov

The modification of aluminium alkoxides with organic ligands, such as donor-functionalized groups, is another important strategy. researchgate.net This modification adjusts the precursor's reactivity towards hydrolysis and condensation, allowing for finer control over the process and enabling the creation of inorganic-organic hybrid materials. researchgate.net However, such modifications can also lead to different material properties; for instance, using Al(OCH₂CH₂OCH₂CH₂OCH₃)₃ as a precursor resulted in alumina with a lower surface area and smaller pore volume compared to alumina synthesized from aluminium 2-butoxide. researchgate.net

Table 1: Influence of Gelation Parameters on Alumina Properties
ParameterEffect on GelationImpact on Final Material PropertiesReference
Water-to-Alkoxide RatioLower ratios slow down hydrolysis and gelation.Improves gel homogeneity. Can be used to tune pore size. nih.govdtic.mil
pH / Acid ConcentrationControls hydrolysis/condensation rates. Higher acidity can increase gel time.Affects gel homogeneity, particle size, and surface area. Can prevent or enable gel formation. ijcce.ac.irnih.govdtic.mil
Precursor Type/ModificationDifferent alkoxides have varying hydrolysis rates due to steric/electronic effects. Organic modification adjusts reactivity.Influences surface area, pore volume, particle size, and morphology. researchgate.net
TemperatureHigher temperatures generally accelerate reaction rates and aging.Affects crystallinity, phase transformation (e.g., pseudoboehmite to γ-alumina), and density. worldscientific.comscielo.br
Templating AgentDirects the assembly of the inorganic network.Controls pore structure (size, shape, ordering) and particle morphology. ijcce.ac.irresearchgate.net

The sol-gel process provides a powerful platform for the nanoengineering of materials, enabling the precise design of structures at the nanoscale. researchgate.net This control allows for the fabrication of aluminium-containing architectures with tailored properties for specific applications, such as catalysts, protective coatings, and reinforcement phases. ijcce.ac.irmdpi.com

One key strategy in nanoengineering is the use of templating agents to create ordered mesoporous structures. researchgate.net By adding amphiphilic molecules like surfactants or block copolymers (e.g., Pluronic P123) to the initial sol, self-assembled liquid crystal phases can form, which then act as templates for the condensing alumina network. researchgate.netresearchgate.net After the template is removed, typically by calcination, an ordered porous architecture remains. researchgate.net The ratio of the templating agent to the aluminium precursor is a critical parameter for controlling the physical properties of the resulting material. ijcce.ac.ir For example, using chitosan (B1678972) as a template, the particle diameter of spherical mesoporous alumina beads was successfully controlled by varying the alumina-to-chitosan molar ratio. ijcce.ac.ir

Beyond porous materials, sol-gel chemistry is used to create nanocomposite coatings. For instance, thermally curable nanocomposite coatings have been developed from functionalized silanes and nanoscaled silica (B1680970) to protect aluminium alloys from corrosion. researchgate.net These coatings can be further enhanced by incorporating other nanoparticles, such as cerium oxide, to improve their protective efficiency. researchgate.net Similarly, alumina nanoparticles synthesized via the sol-gel method can be used to reinforce metal matrix composite films. mdpi.com Alumina particles with a corundum structure, obtained by calcining the gel at 1000°C, have been incorporated into copper films, significantly increasing their hardness. mdpi.com The ability to create amorphous alumina thin films with ultrasmooth surfaces and high hardness (around 20 GPa) via a simple sol-gel method further highlights the technique's versatility in fabricating nanostructured functional materials. worldscientific.com

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors Based on Aluminium Alkoxides

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are vapor-phase techniques used to deposit high-quality thin films onto substrates. azonano.com ALD is a subclass of CVD characterized by sequential, self-limiting surface reactions, which allows for exceptional control over film thickness and conformality, even on complex, high-aspect-ratio structures. aip.orgvaporpulse.com The selection of the precursor is critical in both processes. nih.gov An ideal precursor should be volatile but also thermally stable enough to prevent decomposition during vaporization and transport to the reactor. azonano.comresearchgate.net While trimethylaluminum (B3029685) (TMA) is a common precursor for alumina ALD, its pyrophoric and toxic nature has driven research into safer, non-pyrophoric alternatives, with aluminium alkoxides emerging as a promising class of compounds. aip.orgnih.gov

Aluminium alkoxides are attractive alternatives to pyrophoric alkyls like TMA because they lack direct, highly reactive metal-carbon bonds. aip.org Their development has focused on achieving a balance between volatility, thermal stability, and reactivity. Metal alkoxides are often liquids at room temperature or can be dissolved in an inert solvent, which is advantageous for precursor delivery. azonano.com

Several aluminium alkoxides have been investigated for CVD and ALD applications. azonano.com Aluminium tri-isopropoxide (TIPA), a solid precursor, has been used for the low-pressure CVD of α-Al₂O₃ at high temperatures (above 1000°C) and more recently as an ALD precursor. aip.orgresearchgate.net Although TIPA requires a high source temperature to generate sufficient vapor pressure, it has been successfully used in ALD with various oxygen sources, including water and oxygen plasma, to deposit conformal Al₂O₃ films. aip.org

To overcome the challenges of solid precursors, liquid aluminium alkoxides have been developed. Aluminium tri-sec-butoxide (ATSB) is a non-pyrophoric, liquid alkoxide that is easier to handle and deliver than TIPA. aip.orgnih.gov It has been successfully demonstrated as a precursor for both CVD and ALD of alumina. aip.orgresearchgate.net In ALD processes using ATSB with co-reactants like water or oxygen plasma, high-quality, smooth, and near-stoichiometric Al₂O₃ films have been deposited with growth rates of 1.0–1.4 Å/cycle over a temperature range of 100 to 200°C. aip.org Other alkoxides, such as those with donor-functionalized ligands, have also been designed to improve precursor properties for MOCVD, a type of CVD using metal-organic precursors. researchgate.net

Table 2: Comparison of Aluminium Precursors for CVD/ALD
PrecursorChemical FormulaPhysical StateKey CharacteristicsReference
Trimethylaluminum (TMA)Al(CH₃)₃LiquidHighly volatile and reactive, wide ALD temperature window. Pyrophoric and toxic. aip.org
Aluminium tri-isopropoxide (TIPA)Al(O-i-Pr)₃SolidNon-pyrophoric alternative. Requires high source temperature for vaporization. Used in CVD and ALD. aip.orgresearchgate.net
Aluminium tri-sec-butoxide (ATSB)Al(O-s-Bu)₃LiquidNon-pyrophoric, liquid nature facilitates handling and delivery. Enables lower temperature deposition. aip.orgnih.gov
Donor-functionalized Alkoxidese.g., Al(OCH₂CH₂OR)₃Varies (often liquid)Designed to improve thermal stability and volatility through chelation. researchgate.netresearchgate.net

The mechanism of thin film growth from aluminium alkoxide precursors depends on the deposition technique (CVD or ALD) and the specific process conditions.

In Chemical Vapor Deposition (CVD) , the precursor (e.g., TIPA) is introduced into a reactor where it thermally decomposes on or near the heated substrate surface to form the alumina film. researchgate.net For instance, the thermally induced pyrolytic oxidation of TIPA in the presence of excess oxygen has been used to grow dense corundum alumina (α-Al₂O₃) films at substrate temperatures above 1000°C. researchgate.net The growth rate and morphology of the film are controlled by parameters such as substrate temperature, total pressure, and precursor concentration. researchgate.net

In Atomic Layer Deposition (ALD) , the growth is based on sequential and self-limiting surface reactions. vaporpulse.com The process for depositing Al₂O₃ using an aluminium alkoxide precursor like ATSB and water typically involves two half-reactions:

Alkoxide Pulse: The ATSB vapor is pulsed into the reactor and chemisorbs onto the substrate surface, which is typically terminated with hydroxyl (-OH) groups. The reaction releases a volatile byproduct, such as sec-butanol. The self-limiting nature arises because the precursor molecules will only react with the available surface sites.

Co-reactant Pulse: After purging the excess alkoxide, a co-reactant (e.g., water vapor or oxygen plasma) is pulsed into the reactor. aip.org This second precursor reacts with the surface-bound alkoxide species, removing the remaining organic ligands and restoring the hydroxyl-terminated surface, ready for the next alkoxide pulse. aip.org

This cycle is repeated to build the film layer by layer. The growth per cycle (GPC) is constant within a specific temperature range known as the "ALD window." aip.org For ATSB, true ALD behavior with a GPC of 1.0–1.4 Å/cycle is observed between 100 and 200°C. aip.org At higher temperatures (200-300°C), some parasitic CVD-type decomposition can occur alongside the ALD reactions. aip.org The use of plasma-enhanced ALD (PE-ALD) with an oxygen plasma co-reactant can be effective in removing carbon-containing ligands, resulting in films with carbon contamination below detection limits. aip.org

Fabrication of Aluminium-Containing Thin Films for Advanced Applications

Aluminium alkoxides are crucial precursors for the fabrication of aluminium-containing thin films, which are integral to a wide range of advanced technologies due to their protective, optical, and electronic properties. platypustech.comsputtertargets.net The use of alkoxides in deposition processes like the sol-gel technique, chemical vapor deposition (CVD), and atomic layer deposition (ALD) allows for precise control over film thickness, composition, and microstructure. researchgate.netresearchgate.netmdpi.com

The sol-gel process is a cost-effective and versatile chemical solution deposition method. researchgate.net It begins with the hydrolysis and polycondensation of an aluminium alkoxide, such as aluminium isopropoxide or aluminium tri-sec-butoxide, in a solvent to form a "sol". researchgate.netdiva-portal.org This sol can then be applied to a substrate by spin-coating or dip-coating, followed by a heat treatment (annealing) to evaporate organic residues and densify the material, resulting in a solid aluminium oxide (alumina) thin film. researchgate.net This method is particularly advantageous for its ability to coat large or complex surfaces and to control the material's stoichiometry. researchgate.net

Chemical Vapor Deposition (CVD) is another widely used technique where volatile aluminium precursors, including alkoxides like aluminum tri-isopropoxide, are introduced into a reaction chamber in the gas phase. researchgate.netdiva-portal.org At elevated temperatures, these precursors react on a substrate surface to form a high-purity, uniform alumina film. researchgate.net A variation, metal-organic chemical vapor deposition (MOCVD), offers even greater control over the deposition process at potentially lower temperatures. researchgate.net

Atomic Layer Deposition (ALD) provides the highest level of precision, enabling the growth of films with atomic-level control. mdpi.comresearchgate.net In ALD, the substrate is exposed to sequential, self-limiting pulses of different precursors. For alumina films, a typical process involves alternating pulses of an aluminium precursor, such as trimethylaluminum (TMA), and an oxygen source like water. mdpi.comresearchgate.net This cycle-by-cycle growth results in exceptionally uniform, conformal, and pinhole-free films, even on complex three-dimensional structures. mdpi.comresearchgate.net

These fabrication methods enable the creation of thin films for numerous applications. kindle-tech.com They serve as protective anti-corrosion layers on metals, moisture barrier layers for organic electronics, and dielectric gate layers in transistors. sputtertargets.netmdpi.com In optics, they are used for anti-reflective coatings and as reflective layers in mirrors and telescopes. platypustech.com Furthermore, these films are employed in plasmonic devices, biosensors, and as substrates for spectroscopic analysis. platypustech.com

Deposition Technique Common Aluminium Precursor(s) Key Characteristics Selected Applications
Sol-Gel Aluminium isopropoxide, Aluminium tri-sec-butoxide researchgate.netCost-effective, suitable for large/complex shapes, good stoichiometric control. researchgate.netProtective coatings, optical films, membranes. researchgate.net
Chemical Vapor Deposition (CVD) Aluminum tri-isopropoxide researchgate.netHigh purity films, uniform thickness over large areas. researchgate.netDielectric layers in microelectronics, wear-resistant coatings. researchgate.net
Atomic Layer Deposition (ALD) Trimethylaluminum (TMA) mdpi.comresearchgate.netAtomic-level thickness control, highly conformal, excellent uniformity. mdpi.comGate dielectrics, moisture barriers, passivation layers. mdpi.comnewswise.com

Synthesis of Porous Materials and Frameworks Utilizing Aluminium Alkoxides

Aluminium alkoxides are fundamental precursors in the bottom-up synthesis of a diverse range of porous materials. Their controlled hydrolysis and condensation reactions are harnessed to create sophisticated architectures with tailored porosity, from hierarchical structures to crystalline frameworks.

Aluminium Alkoxide Routes to Hierarchical Porous Structures

Hierarchically porous materials, which contain an interconnected network of pores on multiple length scales (e.g., micropores, mesopores, and macropores), are highly desirable for applications in catalysis and separation. Aluminium alkoxides serve as ideal starting materials for creating such structures, primarily through sol-gel methods combined with templating strategies. acs.orgrsc.org

The synthesis typically involves the controlled hydrolysis and condensation of an aluminium alkoxide, such as aluminium isopropoxide, in the presence of a structure-directing agent or template. rsc.org For instance, polymers like poly(ethylene oxide) (PEO) can be used to induce phase separation during the sol-gel transition. rsc.org This process separates the reaction mixture into a gel-rich phase, which forms the solid skeleton, and a solvent-rich phase, which creates the macropores upon removal. rsc.org The inherent porosity of the gel skeleton itself provides the mesoporous component of the hierarchy.

The choice of the aluminium alkoxide precursor significantly influences the final textural properties of the material. researchgate.net Research has shown that the length and branching of the alkyl group in the alkoxide affect the hydrolysis and condensation rates, thereby modifying the resulting specific surface area and pore size distribution. researchgate.net For example, γ-alumina synthesized from aluminum ethoxide tends to have a narrower pore size distribution compared to materials derived from aluminum isopropoxide or aluminum sec-butoxide (B8327801), which yield broader distributions. researchgate.net By carefully tuning the precursor type, reaction pH, and templating agents, the pore structure can be precisely engineered for specific applications. acs.org

Aluminium Alkoxide Precursor Resulting γ-Alumina Properties Reference
Aluminium ethoxideNarrow pore size distribution (around 14.7 nm) researchgate.net
Aluminium isopropoxideBroad pore size distribution (around 19.4 nm), high surface area rsc.orgresearchgate.net
Aluminium sec-butoxideBroad pore size distribution (around 18.2 nm) researchgate.net

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly ordered, crystalline porous materials constructed from molecular building blocks. iipseries.orgnih.gov MOFs consist of inorganic nodes (metal ions or clusters) connected by organic linker molecules, while COFs are composed entirely of light elements linked by strong covalent bonds. iipseries.orgnih.gov

Aluminium is a highly sought-after component for MOFs due to its abundance, low cost, and the exceptional chemical and thermal stability of the resulting frameworks, such as the well-known MIL (Materials of Institut Lavoisier) series. researchgate.net These Al-MOFs are typically synthesized hydrothermally from an aluminium source and a polytopic organic linker. researchgate.net While aluminium salts like aluminum chloride or nitrate (B79036) are common precursors, the fundamental chemistry involves the formation of aluminium-oxo clusters that act as the inorganic nodes. This process of forming metal-oxygen-metal bonds is analogous to the condensation reactions of aluminium alkoxides.

The versatility of aluminium chemistry allows for the creation of various stable and highly porous frameworks. researchgate.net Examples of prominent aluminium-based MOFs include MIL-53, DUT-4, and DUT-5, which exhibit unique structural flexibility and high porosity, making them suitable for gas storage, separation, and catalysis. researchgate.net The integration of aluminium provides a robust and often oxophilic character to the framework, enhancing its performance in various applications. researchgate.net

Derived Inorganic Porous Architectures from Aluminium Alkoxide Precursors

Beyond hierarchical aluminas and MOFs, aluminium alkoxides are precursors to other important inorganic porous architectures, notably zeolites and aerogels. The sol-gel process remains the foundational method for these syntheses. acs.org

Zeolites are crystalline aluminosilicates with a microporous structure. The synthesis of certain zeolites can utilize aluminium alkoxides as the aluminium source. For example, hierarchical SSZ-13 zeolites have been rapidly synthesized using aluminum isopropoxide. nih.gov In this process, the alkoxide is hydrolyzed in a synthesis gel containing a silica source and a structure-directing agent. The controlled release of aluminate species from the alkoxide facilitates its incorporation into the growing zeolite framework, and this method can significantly shorten the crystallization time compared to conventional routes. nih.gov The resulting hierarchical zeolites possess both micropores and mesopores, which improves mass transfer and enhances catalytic performance in reactions like the methanol-to-olefins (MTO) conversion. nih.gov

Alumina aerogels are ultralight solid materials with extremely high porosity (often >90%) and low bulk density, derived from a gel in which the liquid component has been replaced with gas. researchgate.net The synthesis starts with a sol-gel reaction of an aluminium alkoxide, such as aluminum isopropoxide or aluminum tri-sec-butoxide. researchgate.netresearchgate.net After the gel is formed, a critical step of supercritical drying or freeze-drying is employed to remove the solvent without collapsing the delicate porous network. The resulting aerogels possess a high specific surface area and are excellent thermal insulators, making them valuable in aerospace and energy-saving applications.

Precursors for Inorganic Polymers and Hybrid Materials

The reactivity of the metal-alkoxy bond in aluminium alkoxides makes them ideal building blocks for the synthesis of inorganic polymers and organic-inorganic hybrid materials through polycondensation reactions.

Polycondensation of Aluminium Alkoxides for Inorganic Polymer Backbones

The formation of inorganic polymers from aluminium alkoxides is fundamentally a sol-gel process driven by polycondensation reactions. gelest.com The process occurs in two primary, often simultaneous, steps:

Hydrolysis: The process is initiated by the addition of water to the aluminium alkoxide precursor, M(OR)n. This reaction replaces an alkoxide group (–OR) with a hydroxyl group (–OH). nycu.edu.tw

Condensation: Subsequently, two of these partially or fully hydrolyzed molecules react with each other. A condensation reaction can occur between two hydroxyl groups (releasing a water molecule) or between a hydroxyl group and a residual alkoxide group (releasing an alcohol molecule). nycu.edu.tw

Each condensation step forms a stable aluminium-oxygen-aluminium (Al–O–Al) bridge, which constitutes the backbone of the resulting inorganic polymer, often referred to as an aluminoxane or polyaluminoxane. As the hydrolysis and condensation reactions continue, the polymer chains grow and cross-link, leading from linear or branched oligomers (the "sol") to a highly cross-linked, three-dimensional network (the "gel"). gelest.com

This polycondensation chemistry is not only used to create purely inorganic materials like ceramics and glasses but is also central to the formation of organic-inorganic hybrid materials. nycu.edu.tw By conducting the polycondensation of aluminium alkoxides in the presence of organic polymers or using organo-functional alkoxides, it is possible to create hybrid networks where inorganic and organic components are linked at the molecular level, combining the properties of both phases. nycu.edu.tw

Formation of Organic-Inorganic Hybrid Composites Containing Aluminium Alkoxide Derivativesimim.pl

The creation of organic-inorganic hybrid composites through the use of aluminium alkoxide derivatives represents a significant advancement in materials science. These materials synergize the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) at a molecular level. The most prevalent and versatile method for synthesizing these composites is the sol-gel process, which allows for excellent control over the final material's microstructure and chemical composition. nih.govmdpi.com

The sol-gel technique is fundamentally a wet-chemistry process that uses molecular precursors, primarily metal alkoxides, to form an integrated network. ias.ac.in The process can be broadly categorized into several stages: hydrolysis, condensation, gelation, and drying. mdpi.com For aluminum-based hybrids, an aluminium alkoxide serves as the inorganic precursor. rsc.org

The formation begins with the hydrolysis of the aluminium alkoxide, Al(OR)₃, where an alkoxy group (-OR) is replaced by a hydroxyl group (-OH) upon reaction with water. This is followed by a series of condensation reactions, where either water or alcohol is eliminated to form Al-O-Al bridges. These reactions progressively build a three-dimensional metal-oxide network, transitioning the initial solution (the "sol") into a solid, porous network (the "gel"). mdpi.com

A key strategy in forming hybrid materials is the chemical modification of the aluminium alkoxide precursor before or during the sol-gel process. ias.ac.inresearchgate.net This modification is crucial for two main reasons:

Reactivity Control: Standard aluminum alkoxides often exhibit very high reactivity towards water, which can lead to uncontrolled precipitation of aluminum hydroxide (B78521) rather than the formation of a homogeneous gel. researchgate.net By replacing one or more of the alkoxide groups with less reactive organic ligands (e.g., carboxylates, β-diketonates), the rates of hydrolysis and condensation can be moderated, allowing for more orderly network growth. ias.ac.inresearchgate.net

Incorporation of Organic Functionality: Using organofunctional alkoxides, where the organic group is non-hydrolyzable and contains a specific functionality (e.g., epoxy, vinyl, amino groups), allows for the direct integration of organic properties into the inorganic framework. rsc.orgacs.org These functional groups can then be used to polymerize or cross-link with an organic polymer network, creating a true molecular-level composite.

Research has demonstrated various approaches to forming these composites. One method involves preparing an aqueous precursor by mixing an epoxy-functional organosilane with an aluminium alkoxide in the presence of a large amount of water. rsc.org The alkoxide hydrolyzes, and the resulting hydrate (B1144303) is peptized to form a clear, stable molecular precursor solution, which can then be cured at low temperatures (e.g., 80 °C) to form a transparent hybrid material with good mechanical properties. rsc.org

Another approach focuses on modifying the aluminium alkoxide itself through alcohol exchange to introduce donor-functionalized groups. researchgate.net For instance, using Al(OCH₂CH₂OCH₂CH₂OCH₃)₃ as a precursor instead of a simple alkoxide like aluminum 2-butoxide was found to significantly alter the morphology, surface area, and pore size of the resulting alumina-based material after the sol-gel process. researchgate.net This demonstrates the profound impact that the choice of alkoxide derivative has on the final properties of the composite.

The resulting hybrid materials are characterized using a variety of analytical techniques. X-ray Diffraction (XRD) is used to determine the crystalline phases, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁷Al) helps to elucidate the molecular structure and coordination of the aluminum centers. researchgate.netresearchgate.netrsc.org Scanning Electron Microscopy (SEM) provides insight into the surface morphology and microstructure of the final composite. researchgate.net

The following tables summarize research findings on the formation and properties of these hybrid composites.

Table 1: Selected Examples of Precursors and Methods for Hybrid Composite Formation

Aluminium PrecursorOrganic Component / Co-precursorSynthesis MethodResulting Hybrid MaterialReference
Aluminium AlkoxideEpoxy Organofunctional SilaneAqueous Sol-GelTransparent monolithic hybrid material rsc.org
Al(OCH₂CH₂OCH₂CH₂OCH₃)₃(Donor-functionalized group is part of the precursor)Sol-Gel ProcessingAlumina with novel morphology researchgate.net
Aluminium 2-butoxide(None - for comparison)Sol-Gel ProcessingAlumina with higher surface area researchgate.net
Aluminium Methyl ComplexIsopropanol (B130326), Benzyl AlcoholIn situ AlcoholysisAluminium alkoxide complexes for polymerization rsc.org
Aluminium PowderAlumina (Al₂O₃), Graphene Nanoplatelets (GNPs)Powder MetallurgyAl-Al₂O₃-GNPs hybrid composite imim.pl

Table 2: Characterization and Properties of Aluminium-Based Hybrid Composites

Composite SystemProperty MeasuredResultCharacterization Method(s)Reference
Alumina from Al(OCH₂CH₂OCH₂CH₂OCH₃)₃Surface Area (SBET)Significantly lower than standard precursorNitrogen Adsorption-Desorption researchgate.net
Alumina from Aluminium 2-butoxideSurface Area (SBET)> 200 m²/gNitrogen Adsorption-Desorption researchgate.net
Al-30Al₂O₃-0.1GNPsMicro Vickers Hardness63.1 ± 1 HVVickers Hardness Testing imim.pl
Al-30Al₂O₃-0.1GNPsUltimate Compressive Strength (UCS)188 ± 5 MPaCompressive Strength Testing imim.pl
Epoxy/Phenol Formaldehyde with Glass Fibres and Aluminium NanoparticlesMechanical PropertiesImproved properties with 10/90 ratio and reinforcementMechanical Testing bohrium.com
Aluminium Isopropoxide-derived materialCrystalline StructureIdentified as a tetrameric molecular speciesX-ray Diffraction (XRD) researchgate.net

Role of Aluminium Alkoxides in Polymerization Research

Co-Initiator Functions in Advanced Polymerization Processes

Beyond direct initiation, aluminum alkoxides and related organoaluminum compounds serve as crucial co-initiators or activators in other polymerization systems, particularly in cationic polymerization.

Alkyl aluminum halides, which can be formed from or are related to aluminum alkoxides, are well-established co-initiators for the cationic polymerization of olefins like isobutylene. researchgate.net In these systems, they often function in conjunction with a protic initiator (e.g., water or an alcohol) or a carbocation source. The organoaluminum compound acts as a Lewis acid to abstract a leaving group or activate a protogen, generating the initiating carbocation. This process enables homogeneous polymerization in non-chlorinated hydrocarbon solvents. researchgate.net The coordination of the aluminum species to the growing carbocationic chain end can also stabilize the active center, preventing premature termination and side reactions.

The choice of the organoaluminum co-initiator and the conditions of its preparation significantly affect the polymerization activity and the final polymer properties. researchgate.net In cationic polymerization, alkoxy aluminum chlorides have been shown to be efficient catalysts for producing polymers with well-defined structures and a range of molecular weights. By stabilizing the growing macrocations, these co-initiators help to control the polymerization and achieve higher molecular weights at elevated temperatures.

Living and Controlled Radical Polymerization Strategies Employing Aluminium Alkoxide Components

In the field of living or controlled radical polymerization (LRP), aluminum alkoxides are not primary initiators but are employed as powerful Lewis acid additives to control the reactivity and selectivity of the process. Their main application is found in Atom Transfer Radical Polymerization (ATRP).

ATRP is a versatile LRP method that relies on a reversible equilibrium between active, propagating radicals and dormant species, typically an alkyl halide, mediated by a transition metal complex. acs.orgnih.gov For certain monomers and catalyst systems, particularly ruthenium-catalyzed ATRP of methyl methacrylate, the addition of a Lewis acid like an aluminum alkoxide is essential for achieving a controlled polymerization. acs.orgnih.gov

The aluminum alkoxide is believed to coordinate to the monomer's carbonyl group, increasing its reactivity toward radical addition. More importantly, it can interact with the transition metal catalyst. This interaction helps to activate and stabilize the catalyst in its higher oxidation state, which is formed during the radical generation step. acs.orgacs.org This modulation of the catalyst's redox properties facilitates better control over the activation/deactivation equilibrium, leading to polymers with lower dispersity and more predictable molecular weights. While the aluminum species does not directly participate in the radical formation, its role as an additive is critical for the success of these advanced polymerization strategies. Furthermore, organoaluminum radicals stabilized by neutral Lewis donors have been suggested as potential important intermediates in radical polymerization processes. atlasofscience.org

Theoretical and Computational Chemistry Approaches to Aluminium Alkoxides

Quantum Chemical Investigations of Aluminium Alkoxide Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on density functional theory (DFT), have been instrumental in characterizing the electronic structure and bonding in aluminium alkoxides. These studies provide a foundational understanding of the nature of the aluminium-oxygen bond, which is central to the chemistry of these compounds.

Ab initio simulations of aluminium oxides, the ultimate products of many alkoxide reactions, reveal insights into Al-O bonding that are relevant to the precursor alkoxides themselves. For instance, calculations on α- and γ-alumina show that the valence band is primarily formed by O 2p non-bonding orbitals, which helps to explain the electronic properties of the bulk material derived from alkoxides. researchgate.net The nature of the Al-O bond in small aluminium oxide clusters has been studied using anion photoelectron spectroscopy and ab initio calculations, indicating a highly ionic character to the bonding. osti.gov

While direct quantum chemical studies on complex aluminium alkoxide oligomers are computationally demanding, investigations into related systems provide valuable parallels. For example, studies on tripodal tris(nitroxide) aluminum complexes that react with alcohols to form alkoxides show that the resultant alkoxide (RO⁻) ligand, being a hard base, forms a strong bond with the hard acid aluminum ion. acs.org This aligns with the general understanding of the strong and polarized nature of the Al-O bond in simple alkoxides.

The analysis of the band spectrum of aluminum monoxide (AlO) through quantum analysis provides fundamental data on the Al-O bond length and molecular constants, which serve as benchmarks for computational methods. aps.org These fundamental studies, while not on alkoxides directly, contribute to the validation of theoretical models used for larger, more complex alkoxide systems.

Table 1: Representative Bond Parameters for Al-O Bonds from Theoretical Studies

Compound/SystemMethodAl-O Bond Length (Å)Description
α-Al(OH)₃Crystal Structure Data1.84 - 1.95Octahedral Al-O bonds in aluminum hydroxide (B78521). colorado.edu
θ-Al₂O₃Crystal Structure Data1.70, 1.79 (tetrahedral), 1.99, 2.10 (octahedral)Tetrahedral and octahedral Al-O bonds in a common alumina (B75360) phase. colorado.edu
AlO MoleculeQuantum Analysis1.617 - 1.665Nuclear separation in the diatomic molecule. aps.org
Amorphous AlOₓ from ALDHE-XRD and PDF analysis~1.8 - 2.0Average Al-O bond length in amorphous alumina thin films. colorado.edu

This table is interactive. Click on the headers to sort the data.

Molecular Dynamics Simulations for Aluminium Alkoxide Aggregation and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic processes of aggregation and the behavior of aluminium alkoxides in solution. These simulations can model the complex interplay of intermolecular forces that govern the formation of oligomers and the interaction with solvent molecules.

MD simulations have been effectively used to study the sol-gel process of aluminium carboxylate systems, which are closely related to aluminium alkoxides. These simulations can model the evolution of the sol structure and its rheological behavior, providing insights into how factors like solid content and temperature influence the aggregation process. mdpi.com For example, simulations have shown that an increase in free volume and the connectivity of pores within the colloidal framework are key to improving fluidity. mdpi.com Furthermore, free water molecules were observed to assist in the rotation and rearrangement of macromolecular chains, highlighting the crucial role of the solvent. mdpi.com

While large-scale MD simulations specifically targeting simple aluminium alkoxides like aluminium isopropoxide are less common in the literature, the principles derived from related systems are highly applicable. MD simulations are widely used to study the aggregation of other complex molecules, such as proteins, and the methodologies for setting up, running, and analyzing these simulations are well-established. nih.gov These approaches, including the use of Markov state models and transition networks, could be readily adapted to investigate the step-by-step aggregation of aluminium alkoxides.

The mechanical properties of materials derived from aluminium precursors have also been investigated using MD. For instance, simulations of alumina-coated aluminum nanowires have been used to understand the influence of the oxide layer on mechanical responses under tension and compression. rsc.org Such studies provide a link between the precursor chemistry and the properties of the final material.

Computational Modeling of Reaction Intermediates and Transition States in Aluminium Alkoxide Chemistry

Computational modeling is particularly valuable for elucidating the transient species involved in chemical reactions, such as reaction intermediates and transition states. For aluminium alkoxide chemistry, this is especially relevant in understanding catalytic cycles.

A prime example is the Meerwein-Ponndorf-Verley (MPV) reduction, a reaction where aluminium alkoxides serve as catalysts for the reduction of ketones and aldehydes. nih.gov The commonly accepted mechanism for the MPV reduction involves a six-membered ring transition state. wikipedia.org Computational studies have been employed to investigate this and other proposed mechanisms, including radical pathways and those involving aluminium hydride species. wikipedia.org These theoretical investigations support the direct hydride transfer mechanism via a pericyclic transition state. wikipedia.org

DFT calculations have been used to explore the reaction profiles of similar catalytic reactions, such as the transamidation of amides catalyzed by alumina (Al₂O₃). In these studies, the energies of transition states and intermediates are calculated to map out the reaction pathway. nih.gov For instance, the relative free energies of an Al-complex with the amide and a subsequent complex with the amine were calculated to identify the transition states of the reaction. nih.gov

The study of plausible reaction mechanisms for the formation of various organic heterocycles can also involve the elimination of an alkoxide group, a fundamental step in aluminium alkoxide chemistry. Computational modeling can help to elucidate the energetics of these intramolecular cyclization and elimination steps. mdpi.com

Table 2: Key Applications of Computational Modeling in Aluminium Alkoxide Reaction Mechanisms

Reaction/ProcessComputational MethodKey Findings
Meerwein-Ponndorf-Verley (MPV) ReductionDFT and other theoretical methodsSupports a six-membered ring transition state for direct hydride transfer. wikipedia.org
Al₂O₃ Catalyzed TransamidationDFTCalculation of relative free energies of transition states and intermediates to map the reaction profile. nih.gov
Formation of PyrazolotriazinonesGeneral Computational ChemistryElucidation of intramolecular cyclization and subsequent elimination of an alkoxide. mdpi.com

This table is interactive. Users can filter by reaction or computational method.

Density Functional Theory (DFT) Studies of Aluminium Alkoxide Surface Interactions and Catalysis

Density functional theory (DFT) is a widely used computational method to investigate the interaction of molecules with surfaces and to understand the mechanisms of surface catalysis. In the context of aluminium alkoxides, DFT studies often focus on the properties of alumina surfaces, which are frequently prepared from alkoxide precursors, and their interactions with various chemical species.

DFT calculations have been used to create realistic models of γ-alumina surfaces, accounting for hydroxylation and dehydroxylation processes. rsc.org These models are crucial for understanding the nature of surface acid and base sites, which are critical for catalysis. rsc.org The Lewis acid sites (coordinatively unsaturated Al³⁺ ions) and Brønsted acid sites (surface hydroxyl groups) on alumina, which originate from the hydrolysis and condensation of alkoxide precursors, play a central role in its catalytic activity.

Studies on propane dehydrogenation on γ-Al₂O₃ have used DFT to develop structure-activity relationships, identifying the binding energy of dissociated H₂ as a descriptor for catalytic activity. dixitmudit.in These calculations have revealed that the reaction mechanism can be site-dependent. dixitmudit.in Similarly, the catalytic activity of γ-Al₂O₃ in the NO + H₂ reaction has been investigated using DFT, which identified a triplet of low-coordinated atoms as the active site. rsc.org

DFT has also been employed to study the interaction of single metal atoms, such as palladium and iron, with alumina surfaces. mdpi.comnih.gov These studies are fundamental to understanding supported single-atom catalysts, where the alumina support is often derived from aluminium alkoxides. The calculations can determine the preferred binding sites and the nature of the electronic charge transfer between the metal atom and the alumina surface. nih.gov For example, DFT calculations combined with experimental measurements showed a charge transfer from a single iron atom to the α-Al₂O₃(0001) surface. mdpi.com

Predictive Modeling for Novel Aluminium Alkoxide Precursor Design

Predictive modeling, often leveraging machine learning and data mining techniques, is an emerging area with the potential to accelerate the design of new materials. In the context of aluminium alkoxides, these approaches can be used to establish relationships between the molecular structure of the precursor and the properties of the resulting materials.

The synthesis of nanoporous γ-aluminas from different aluminium alkoxide precursors demonstrates the profound effect the organic group in the precursor has on the final material's properties, such as porosity and thermal stability. rsc.orgresearchgate.net By systematically varying the alkoxy group (e.g., iso-propoxide, phenoxide, methoxyethoxide), researchers can tune the properties of the resulting alumina. rsc.org This experimental data can serve as a training set for predictive models.

Machine learning algorithms have been successfully applied to predict the properties of aluminum alloys based on their composition and processing parameters. nih.govresearchgate.net For instance, models have been developed to predict the tensile strength of aluminum alloys with high accuracy. nih.gov A similar approach could be developed for aluminium alkoxide precursors, where the inputs would be descriptors of the alkoxide's molecular structure (e.g., size and nature of the alkyl group, presence of functional groups) and the outputs would be the desired properties of the final oxide material (e.g., surface area, pore size, catalytic activity).

By computationally screening a large number of potential alkoxide structures and predicting their outcomes, it is possible to identify promising candidates for experimental synthesis. This predictive capability can significantly reduce the time and resources required for the discovery of new precursors for advanced materials. The development of heterometallic alkoxide precursors for the synthesis of binary oxide nanomaterials is an area where predictive modeling could be particularly impactful, helping to navigate the complex synthesis and decomposition pathways. nih.gov

Advanced Characterization Methodologies in Aluminium Alkoxide Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FTIR, Mass Spectrometry, EPR)

Spectroscopic methods are indispensable for elucidating the molecular structure and bonding environments within aluminium alkoxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for investigating the coordination environment of the aluminium center and the structure of the organic ligands. google.comuni-marburg.de ²⁷Al NMR spectroscopy provides direct information about the coordination number of the aluminium atom (e.g., tetrahedral, penta-coordinate, or octahedral environments). d-nb.info ¹H and ¹³C NMR are routinely used to confirm the structure of the alkoxide groups and to identify any changes during reactions like hydrolysis or condensation. google.com Advanced NMR techniques can also be used to study the kinetics of alkoxide exchange reactions and to characterize intermediate species in solution. uni-marburg.de

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify functional groups and monitor the progress of chemical reactions. d-nb.info In the context of aluminium alkoxides, it is particularly useful for observing the Al-O stretching vibrations and the characteristic vibrations of the alkyl groups. During the hydrolysis and condensation of aluminium alkoxides to form alumina (B75360), FTIR can track the disappearance of Al-O-R bonds and the appearance of Al-O-H and Al-O-Al linkages. d-nb.inforesearchgate.net For instance, in the study of lyosol (B611843) formation, the emergence of a new band at 1620 cm⁻¹, shifted from the typical C=O vibration, indicated a specific interaction or reaction occurring. d-nb.info

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of aluminium alkoxide species and to confirm their composition. uni-halle.de Due to the tendency of some alkoxides to form oligomeric structures in the gas phase, techniques that minimize fragmentation are often preferred. Chemical Ionization Mass Spectrometry (CIMS), for example, uses lower-energy ionization to enable the measurement of molecular ions with reduced fragmentation. d-nb.info High-resolution mass spectrometry can provide exact mass measurements, which aids in the unambiguous identification of complex reaction products. uni-marburg.de

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR, Electron Spin Resonance) spectroscopy is a specialized technique that detects species with unpaired electrons. While most aluminium alkoxides are diamagnetic and thus EPR-silent, this technique becomes relevant when studying systems involving paramagnetic centers. This could include aluminium alkoxides complexed with transition metals, materials derived from alkoxides that are doped with paramagnetic ions, or reactions that proceed via radical intermediates.

Technique Application in Aluminium Alkoxide Research Key Findings/Information
NMR Structural analysis in solution, coordination environment of AlDetermination of Al coordination number (e.g., tetrahedral, octahedral) d-nb.info, characterization of ligand structure, reaction monitoring. google.comuni-marburg.de
FTIR Identification of functional groups, reaction monitoringTracking of hydrolysis and condensation via changes in Al-O-R, O-H, and Al-O-Al bands. d-nb.inforesearchgate.net
Mass Spec Molecular weight determination, compositional analysisConfirmation of molecular formula uni-marburg.de, analysis of oligomeric species. d-nb.info
EPR Analysis of paramagnetic speciesCharacterization of transition metal-doped materials or radical intermediates.

Diffraction Techniques for Crystalline and Amorphous Phase Analysis (e.g., XRD)

X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of solids. It is crucial for distinguishing between crystalline and amorphous materials and for identifying specific crystalline phases. d-nb.info In aluminium alkoxide research, XRD is applied to:

Characterize the crystalline structure of the alkoxide precursors themselves, if they are solid.

Analyze the phases of intermediate products formed during thermal decomposition.

Identify the final crystalline phases of alumina (e.g., γ-Al₂O₃, α-Al₂O₃) or other ceramic materials produced from the alkoxide precursor after calcination. fz-juelich.de

For example, studies have used XRD to confirm that the thermal decomposition of certain precursors leads to the formation of binary phases like Al₂O₃ and SiO₂. uni-hamburg.de The technique can also track the transformation from an amorphous or poorly crystalline intermediate (like boehmite) to a fully crystalline oxide at higher temperatures. fz-juelich.de The identification of phases is typically performed by comparing the resulting diffraction pattern to standard databases like the Joint Committee on Powder Diffraction Standards (JCPDS). uni-saarland.de

Microscopy Techniques for Morphological Analysis (e.g., SEM, TEM)

Electron microscopy techniques provide direct visual information about the size, shape, and texture of particles derived from aluminium alkoxides.

Transmission Electron Microscopy (TEM): TEM offers significantly higher resolution than SEM, enabling the visualization of the internal structure of materials. braunjj.de It can be used to observe the size and shape of primary nanoparticles, identify crystalline domains within a larger particle, and detect the presence of porosity. fz-juelich.deuni-hamburg.de For instance, TEM has been used to reveal highly porous hollow cavities and spherical nanoparticle morphologies in Al₂O₃ derived from alkoxide precursors. uni-hamburg.de

Technique Scale Information Obtained Example Application
SEM Micrometer to NanometerSurface topography, particle size/shape, agglomerationAnalyzing the morphology of alumina powders. fz-juelich.de
TEM Nanometer to AngstromInternal structure, primary particle size, crystallinity, lattice fringesVisualizing crystalline domains of Al₂O₃ in a sample. fz-juelich.deuni-hamburg.de

Thermal Analysis Methods (e.g., TGA, DTA) for Decomposition Pathways

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are essential for understanding the decomposition pathway of aluminium alkoxides into their corresponding oxides. braunjj.de

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to quantify mass loss associated with processes like the evaporation of solvents, the removal of bound water, and the decomposition of the organic ligands from the aluminium alkoxide. The resulting data helps to identify the temperature ranges at which these decomposition steps occur.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. epo.org This reveals exothermic (heat-releasing) and endothermic (heat-absorbing) events. Exothermic peaks can indicate crystallization or certain decomposition reactions, while endothermic peaks are associated with melting, boiling, or other phase transitions. When used together, TGA and DTA provide a comprehensive map of the thermal decomposition process, identifying transition temperatures, corresponding mass losses, and the nature of the thermal events.

Surface Area and Porosity Analysis (e.g., BET, N₂ Adsorption-Desorption)

The surface area and porosity of materials derived from aluminium alkoxides are critical properties, especially for applications in catalysis, adsorption, and filtration. These properties are most commonly characterized using the Brunauer-Emmett-Teller (BET) method, which is based on the physical adsorption and desorption of a gas (typically nitrogen) onto the material's surface at a constant temperature (usually that of liquid nitrogen). d-nb.info

By analyzing the N₂ adsorption-desorption isotherm, researchers can calculate:

Specific Surface Area: The total surface area per unit mass of the material.

Pore Volume: The total volume of the pores within the material.

Pore Size Distribution: The distribution of pore sizes, which helps to classify the material as microporous, mesoporous, or macroporous.

This analysis is vital for tailoring the synthesis process of, for example, high-surface-area alumina, where the properties of the alkoxide precursor and the hydrolysis conditions directly influence the texture of the final product. braunjj.de

Advanced In-Situ and Operando Characterization Techniques for Aluminium Alkoxide Reaction Monitoring

While the previously mentioned techniques are often performed ex-situ (analyzing the material before and after a process), advanced in-situ and operando methods allow for real-time monitoring of reactions as they occur.

In-situ characterization involves analyzing the material in its reaction environment. For example, placing a sample in a specialized cell within an FTIR spectrometer or an XRD machine allows for the collection of spectra or diffraction patterns as the temperature is ramped or as reactants are introduced. This provides direct insight into the structural evolution and the formation of transient intermediates. Following the hydrolysis of an aluminium alkoxide over time with FTIR is an example of an in-situ study. d-nb.info

Operando characterization is a specific type of in-situ analysis where the material is studied while it is actively functioning under realistic operating conditions (e.g., a catalyst during a reaction). NMR-based studies that investigate the reaction mechanism of an aluminium alkoxide-catalyzed process as it happens would be considered an operando approach. uni-marburg.de These advanced techniques bridge the gap between static material properties and dynamic functional behavior, providing a much deeper understanding of reaction mechanisms and kinetics.

Emerging Research Directions and Future Perspectives in Aluminium Alkoxide Chemistry

Integration with Artificial Intelligence and Machine Learning for Aluminium Alkoxide-Based Materials Discovery

Key applications of AI and ML in this field include:

Catalyst Design: ML algorithms can predict the catalytic performance of materials derived from aluminium alkoxides, such as mixed-metal oxides or supported catalysts. nih.govnih.gov By analyzing descriptors related to the electronic and geometric structures of potential catalysts, these models can guide the synthesis of highly active and selective catalysts for specific chemical transformations. nih.gov

Process Optimization: AI can be used to optimize the synthesis conditions for aluminium alkoxides and their derivatives. By analyzing how variables like temperature, pressure, solvent, and catalyst concentration affect yield and purity, ML models can identify the optimal parameters for producing materials with consistent and desirable properties.

Property Prediction: Generative AI models can propose entirely new aluminium alkoxide structures with targeted properties for applications in electronics, ceramics, and coatings. technologynetworks.com This accelerates innovation by exploring a much wider design space than is feasible through conventional methods alone. nih.gov

Table 1: Potential Applications of AI/ML in Aluminium Alkoxide Research
AI/ML Application AreaObjectivePotential ImpactRelevant AI/ML Models
High-Throughput ScreeningRapidly evaluate large numbers of potential alkoxide precursors for specific applications.Reduces experimental costs and time by prioritizing promising candidates. innovations-report.comSupervised Learning (e.g., Regression, Classification), Graph Neural Networks (GNNs). nih.gov
Catalyst DiscoveryDesign novel catalysts derived from aluminium alkoxides with enhanced activity and selectivity.Accelerates development of catalysts for green chemistry and industrial processes. nih.govresearchgate.netReinforcement Learning, Generative Adversarial Networks (GANs).
Synthesis Pathway OptimizationIdentify the most efficient and sustainable reaction conditions for producing specific alkoxides.Improves yield, reduces energy consumption, and minimizes waste.Bayesian Optimization, Recurrent Neural Networks (RNNs). nih.gov
Predictive Maintenance in ManufacturingForecast equipment failure in industrial-scale production of alkoxide-derived materials.Minimizes downtime and improves manufacturing efficiency.Anomaly Detection Algorithms, Time-Series Forecasting.

Sustainable Synthesis and Circular Economy Considerations in Aluminium Alkoxide Production and Application

In response to growing environmental concerns, a major focus of current research is the development of sustainable and "green" synthesis routes for aluminium alkoxides. qingdaopengfeng.com These efforts aim to minimize waste, reduce energy consumption, and utilize renewable or recycled feedstocks. nih.govresearchgate.net The principles of green chemistry are being applied to create more environmentally benign processes, moving away from energy-intensive methods that rely on virgin aluminium. qingdaopengfeng.com

One promising approach is the synthesis of aluminium alkoxides from recycled aluminium sources, such as industrial dross or post-consumer scrap. researchgate.net For instance, high-purity aluminium isopropoxide and aluminium sec-butoxide (B8327801) have been successfully synthesized from aluminium dross, demonstrating a viable pathway for valorizing industrial waste. researchgate.net Similarly, used aluminium cans can serve as a raw material for producing aluminium ethoxide. researchgate.net These methods not only divert waste from landfills but also significantly reduce the energy footprint associated with producing aluminium from bauxite ore. navarraaluminio.ptelkamehr.com

The concept of a circular economy is central to the future of aluminium chemistry. novelis.comsustainability-directory.com Aluminium is infinitely recyclable without loss of quality, making it an ideal material for a closed-loop system. navarraaluminio.ptnovelis.com In this model, aluminium products at the end of their life are collected, recycled, and used to produce new materials, including high-value chemicals like aluminium alkoxides. novelis.com This approach decouples chemical production from the consumption of finite resources and reduces greenhouse gas emissions. elkamehr.com Recycling aluminium requires up to 95% less energy than primary production, offering substantial environmental and economic benefits. elkamehr.comnovelis.com

Table 2: Comparison of Synthesis Routes for Aluminium Alkoxides
ParameterTraditional SynthesisSustainable/Green Synthesis
Aluminium SourcePrimary (virgin) aluminium metal.Recycled aluminium (dross, cans), industrial waste streams. researchgate.net
Energy ConsumptionHigh, due to energy-intensive primary aluminium production. elkamehr.comSignificantly lower (up to 95% energy savings). novelis.com
Environmental ImpactAssociated with bauxite mining, high carbon footprint. qingdaopengfeng.comReduces landfill waste, lowers greenhouse gas emissions. navarraaluminio.pt
Example ProcessReaction of pure aluminium with an alcohol (e.g., isopropanol) and a catalyst. epa.govDirect reaction of cleaned aluminium dross with isopropyl alcohol. researchgate.net

Development of Multifunctional Materials Derived from Aluminium Alkoxides

Aluminium alkoxides are critical precursors in the sol-gel synthesis of advanced materials, particularly aluminium oxides (alumina) with controlled porosity, surface area, and morphology. researchgate.net Current research is focused on leveraging this control to create multifunctional materials that perform several roles simultaneously, leading to more efficient and compact devices.

For example, alumina-based materials are being developed as integrated sensor-catalyst systems. In such a material, the high surface area of the porous alumina (B75360) acts as a support for a catalytic component, while the inherent electrical or optical properties of the composite material are used to sense changes in the chemical environment. researchgate.net Aluminium oxide nanoparticles derived from alkoxides are also being explored for biomedical applications where they can serve as both a bioimaging contrast agent and a carrier for targeted drug delivery. techinstro.comresearchgate.net The ability to functionalize the surface of these nanoparticles allows for the attachment of specific molecules for diagnostics and therapeutic agents for treatment. techinstro.com

Other emerging multifunctional applications include:

Smart Coatings: Alumina thin films, synthesized via the hydrolysis of aluminium alkoxides, can provide corrosion resistance while also possessing self-healing capabilities or sensing properties to detect material fatigue. researchgate.net

Actuators and Sensors: Materials derived from aluminium alkoxides are being investigated for use in microelectromechanical systems (MEMS) where they can function as both sensors to detect environmental stimuli and actuators to respond mechanically. umdmsal.com

Photocatalytic Membranes: Alumina membranes with embedded photocatalysts (like TiO₂) can simultaneously filter water and degrade organic pollutants under UV light, combining physical separation with chemical purification.

Table 3: Examples of Multifunctional Materials from Aluminium Alkoxide Precursors
Material TypeFunction 1Function 2Potential Application
Alumina-Supported Metal NanoparticlesCatalysis (e.g., for oxidation reactions). semanticscholar.orgGas Sensing (chemiresistive). researchgate.netEnvironmental monitoring and remediation.
Functionalized Alumina NanoparticlesDrug Delivery Carrier. techinstro.comresearchgate.netBioimaging Contrast Agent. techinstro.comTheranostics (combined therapy and diagnostics).
Composite Alumina Thin FilmsCorrosion Protection. researchgate.netPiezoresistive Sensing.Structural health monitoring in aerospace.
Polymer-Alumina NanocompositesStructural Reinforcement.Flame Retardancy. qingdaopengfeng.comAdvanced lightweight composites.

Cross-Disciplinary Applications Beyond Traditional Material Science (e.g., Microreactors)

The unique properties of aluminium alkoxides and their derivatives are enabling their use in fields far beyond their traditional roles in ceramics and catalysis. These cross-disciplinary applications represent some of the most exciting future prospects for these compounds.

Microreactors and Flow Chemistry: The use of sol-gel derived alumina as a coating or structural component in microreactors is a rapidly growing area. Alumina coatings can provide a high-surface-area support for catalysts within the microchannels, dramatically increasing reaction efficiency and control. The excellent thermal stability of alumina also makes it suitable for high-temperature reactions in continuous flow systems, offering advantages in safety and scalability over traditional batch reactors.

Biomedical Engineering: Aluminium oxide nanoparticles and nanotubes, synthesized from alkoxide precursors, are being extensively studied for a range of biomedical applications. researchgate.netnih.govresearchgate.net Their biocompatibility and large surface area make them effective carriers for delivering drugs to specific targets within the body. researchgate.net They are also being developed as non-toxic adjuvants in vaccines to enhance the immune response. researchgate.net

Energy Storage and Conversion: Aluminium is a compelling candidate for next-generation energy storage due to its high theoretical energy density. researchgate.netpurdue.edu Research is underway to develop aluminium-air batteries, where aluminium (which could be sourced from recycled alkoxides) acts as the anode. researchgate.net Furthermore, materials derived from aluminium alkoxides are being investigated as components in fuel cells and for hydrogen storage applications. tdcommons.org

Table 4: Emerging Cross-Disciplinary Applications
Application DomainRole of Aluminium Alkoxide/DerivativeSpecific ExampleAdvantage
BiomedicinePrecursor for nanoparticles.Targeted drug delivery systems using functionalized alumina nanoparticles. researchgate.netBiocompatibility, high surface area for drug loading. techinstro.com
Energy StorageAnode material precursor.Aluminium-air batteries for high-density energy storage. researchgate.netHigh theoretical specific energy and abundance of aluminium. purdue.edu
Flow ChemistryCatalyst support and microreactor coating.Alumina-coated microchannels for continuous synthesis of fine chemicals.Enhanced reaction rates, improved heat transfer, and process control.
Advanced SensorsPorous membrane/sensing layer.Capacitive sensors based on anodic aluminium oxide for detecting volatile organic compounds. nih.govHigh sensitivity, stability, and low power consumption. nih.gov

Q & A

Q. What are the key considerations for optimizing the synthesis of aluminium alkoxides in laboratory settings?

Aluminium alkoxides are typically synthesized via reactions of aluminium with alcohols or through alkoxylation of organoaluminium compounds. Key factors include:

  • Solvent choice : Anhydrous conditions are critical to prevent hydrolysis. Toluene or hexane is often used to maintain inert environments.
  • Catalyst selection : Titanium tetrachloride (TiCl₄) or iodine may accelerate reaction rates .
  • Temperature control : Exothermic reactions require gradual reagent addition and cooling to avoid side products.
  • Purity verification : Post-synthesis characterization via NMR (¹H, ²⁷Al) or FT-IR confirms structural integrity .

Q. How can researchers mitigate inconsistencies in aluminium alkoxide characterization data?

Contradictions in spectral or crystallographic data often arise from:

  • Polymorphism : Different crystalline forms (e.g., monomeric vs. oligomeric structures) require single-crystal XRD for unambiguous identification.
  • Hydration levels : Trace moisture can alter alkoxide coordination. Use Karl Fischer titration to quantify water content .
  • Dynamic NMR effects : Variable-temperature NMR resolves fluxional behavior in solution-phase structures .

Q. What safety protocols are essential when handling aluminium alkoxides?

Aluminium alkoxides are moisture-sensitive and may release flammable gases (e.g., hydrogen). Recommended practices include:

  • Engineering controls : Use gloveboxes or Schlenk lines for air-sensitive manipulations.
  • Personal protective equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and safety goggles.
  • Emergency measures : Install eyewash stations and ensure chemical-neutralizing spill kits are accessible .

Advanced Research Questions

Q. How do aluminium alkoxides mediate catalytic mechanisms in polymerization or esterification reactions?

Aluminium alkoxides act as Lewis acid catalysts by coordinating to electron-rich substrates. Mechanistic studies require:

  • Kinetic profiling : Monitor reaction progress via in situ FT-IR or GC-MS to identify rate-determining steps.
  • Computational modeling : Density Functional Theory (DFT) calculations elucidate transition states and active-site interactions .
  • Isotopic labeling : Use deuterated alcohols to track alkoxide exchange pathways .

Q. What strategies resolve contradictions in reported thermodynamic stability of aluminium alkoxides?

Discrepancies in stability data (e.g., decomposition temperatures) may stem from:

  • Impurity effects : Trace metals (e.g., Fe³⁺) catalyze decomposition. Purify reagents via sublimation or recrystallization.
  • Atmospheric variations : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres reveals stability thresholds .
  • Ligand steric effects : Bulky alkoxy groups (e.g., tert-butoxide) enhance stability compared to smaller ligands (e.g., methoxide) .

Q. How can advanced spectroscopic techniques clarify the coordination geometry of aluminium alkoxides?

  • Solid-state NMR : ²⁷Al MAS NMR distinguishes tetrahedral vs. octahedral aluminium centers.
  • X-ray Absorption Spectroscopy (XAS) : EXAFS provides bond-length data for undercoordinated species.
  • Raman spectroscopy : Detects M–O–M bridging modes in oligomeric structures .

Methodological Guidance

Designing experiments to study aluminium alkoxide reactivity with protic substrates:

  • Controlled hydrolysis : Introduce stoichiometric water in anhydrous THF, monitored by pH and conductivity probes.
  • Competitive ligand studies : Compare reactivity of different alcohols (primary vs. tertiary) using kinetic isotopic effects .

Addressing reproducibility challenges in aluminium alkoxide synthesis:

  • Protocol standardization : Document molar ratios, stirring rates, and drying times meticulously.
  • Interlaboratory validation : Share samples with collaborators for cross-verification via round-robin testing .

Data Sources and Validation

  • Chemical databases : Use PubChem (CID 16682923) for physicochemical data and HSDB for hazard profiles .
  • Peer-reviewed journals : Prioritize Beilstein Journal of Organic Chemistry for synthetic protocols and ACS journals for mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.